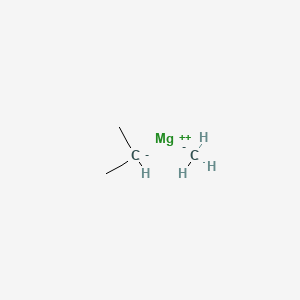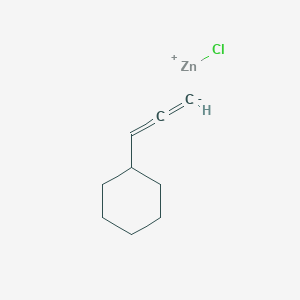![molecular formula C14H24N2 B14359819 N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine CAS No. 95632-79-4](/img/structure/B14359819.png)
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.1]heptane framework with a pyrrolidine moiety attached. The presence of the bicyclic structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized from camphene and acrylic acid . The pyrrolidine moiety is then introduced through a series of reactions, including amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: This compound shares the bicyclic structure but lacks the pyrrolidine moiety.
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: Another compound with a similar bicyclic core but different functional groups.
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: Similar bicyclic structure with a butanoic acid ester group.
Uniqueness
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine is unique due to the presence of the pyrrolidine moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
CAS No. |
95632-79-4 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)pyrrolidin-1-amine |
InChI |
InChI=1S/C14H24N2/c1-13(2)11-6-7-14(13,3)12(10-11)15-16-8-4-5-9-16/h10-11,15H,4-9H2,1-3H3 |
InChI Key |
YWFXHOBABXDRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=C2)NN3CCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
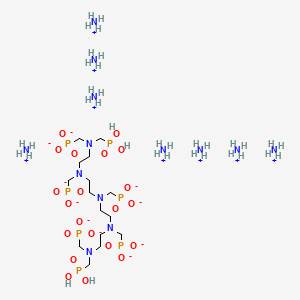
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
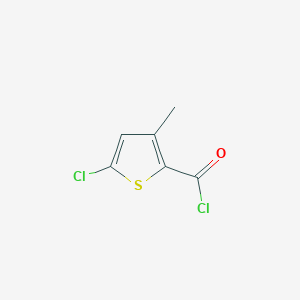

![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
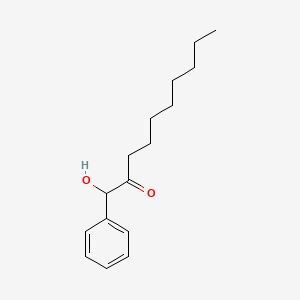

![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
